N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
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Overview
Description
The compound “N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel thiophene and pyrimidine derivatives with potential biological activities. For instance, Ahmed et al. (2018) described the synthesis of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its derivatives through a series of reactions, including the conversion of chloromethyl pyrimidinone to thiol derivatives and subsequent alkylation to afford S-alkylated compounds. These compounds were characterized using elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Biological Evaluation
A variety of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) conducted a study that synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and assessed their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was also discussed, highlighting the potential of these derivatives as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Herbicidal Activities
Further research has explored the antimicrobial and herbicidal potential of related compounds. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, assessing their antimicrobial activities against various pathogens. Some of the newly synthesized compounds exhibited promising antimicrobial properties, offering a basis for the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-8-12(2)22(21-11)15-9-14(19-10-20-15)17-5-6-18-16(23)13-4-3-7-24-13/h3-4,7-10H,5-6H2,1-2H3,(H,18,23)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKNUVVAADJVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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